molecular formula C11H10BNO4 B13653626 (3-(Methoxycarbonyl)isoquinolin-5-yl)boronic acid

(3-(Methoxycarbonyl)isoquinolin-5-yl)boronic acid

Cat. No.: B13653626
M. Wt: 231.01 g/mol
InChI Key: MCELZULAKGIPBD-UHFFFAOYSA-N
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Description

(3-(Methoxycarbonyl)isoquinolin-5-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid group attached to an isoquinoline ring, which is further substituted with a methoxycarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Methoxycarbonyl)isoquinolin-5-yl)boronic acid typically involves the introduction of the boronic acid group to the isoquinoline ring. One common method is through the borylation of a suitable isoquinoline precursor using a boron reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base like potassium carbonate and a ligand such as triphenylphosphine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale boronic acid synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-(Methoxycarbonyl)isoquinolin-5-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Protodeboronation: Acids (e.g., HCl) or protic solvents (e.g., water, methanol).

Major Products

    Suzuki-Miyaura Coupling: The major products are biaryl compounds or other coupled products depending on the halide used.

    Protodeboronation: The major product is the de-boronated isoquinoline derivative.

Scientific Research Applications

(3-(Methoxycarbonyl)isoquinolin-5-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(Methoxycarbonyl)isoquinolin-5-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronate ester reacts with a palladium complex to form a new carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center, which then undergoes reductive elimination to form the coupled product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Methoxycarbonyl)isoquinolin-5-yl)boronic acid is unique due to its isoquinoline ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in specific synthetic applications where other boronic acids may not be as effective.

Properties

Molecular Formula

C11H10BNO4

Molecular Weight

231.01 g/mol

IUPAC Name

(3-methoxycarbonylisoquinolin-5-yl)boronic acid

InChI

InChI=1S/C11H10BNO4/c1-17-11(14)10-5-8-7(6-13-10)3-2-4-9(8)12(15)16/h2-6,15-16H,1H3

InChI Key

MCELZULAKGIPBD-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=C(N=CC2=CC=C1)C(=O)OC)(O)O

Origin of Product

United States

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